STEARETH-100/PEG-136/HDI COPOLYMER: A Technical Guide to its Chemical Structure and Synthesis
STEARETH-100/PEG-136/HDI COPOLYMER: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure and synthesis of STEARETH-100/PEG-136/HDI COPOLYMER, a key rheology modifier in various advanced formulations. This document details the copolymer's constituent monomers, its polymeric structure, a representative synthesis protocol, and relevant physicochemical properties.
Chemical Structure
STEARETH-100/PEG-136/HDI COPOLYMER is a complex non-ionic, associative thickener. Its structure is that of a polyurethane, formed from three primary monomeric units:
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Steareth-100: A polyethylene (B3416737) glycol ether of stearyl alcohol. The "100" indicates an average of 100 ethylene (B1197577) oxide repeating units. This component provides the hydrophobic, fatty alcohol end-caps of the polymer chains.
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PEG-136: A polyethylene glycol with an average of 136 ethylene oxide repeating units. This forms the primary hydrophilic backbone of the copolymer.
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Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate that acts as a urethane (B1682113) linkage-forming agent, connecting the hydrophilic and hydrophobic polyether chains.
The resulting structure is a block copolymer characterized by a hydrophilic polyethylene glycol backbone with hydrophobic stearyl ether end-groups, linked together by urethane bonds formed from the reaction with HDI.[1][2] The IUPAC name for this copolymer is Poly(Oxy-1,2-Ethanediyl), alpha-Hydro-theta-Hydroxy, Polymer with 1,6-Diisocyanatohexane and alpha-Octadecyl-theta-Hydroxypoly(Oxy-1,2-Ethanediyl).[3]
A proposed general structure is as follows:
[Hydrophobic Tail]-(Urethane Linkage)-[Hydrophilic Backbone]-(Urethane Linkage)-[Hydrophobic Tail]
Where the hydrophobic tails are derived from Steareth-100 and the hydrophilic backbone is composed of PEG-136. The HDI molecules form the urethane linkages that connect these segments. A patent for a similar polymer suggests a weight-average molecular weight of 30,000 to 40,000 g/mol .[4]
Synthesis
The synthesis of STEARETH-100/PEG-136/HDI COPOLYMER is achieved through a step-growth polymerization, specifically a polyurethane synthesis reaction. The fundamental reaction involves the addition of the hydroxyl (-OH) groups of the polyols (Steareth-100 and PEG-136) to the isocyanate (-NCO) groups of hexamethylene diisocyanate.
A general manufacturing process involves the reaction of pre-dried polyethylene glycols with a diisocyanate in the presence of a catalyst.[5] The reaction is allowed to proceed until the free diisocyanate is consumed. To ensure all isocyanate groups have reacted, a high boiling point aliphatic alcohol or surfactant molecule may be added as an end-capping agent.[5]
Representative Experimental Protocol
While the precise, proprietary industrial synthesis protocols are not publicly available, a representative experimental procedure can be detailed based on the synthesis of similar polyurethane associative thickeners.
Materials:
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Steareth-100
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PEG-136
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Hexamethylene diisocyanate (HDI)
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Catalyst (e.g., dibutyltin (B87310) dilaurate or a tertiary amine)
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Anhydrous solvent (e.g., toluene, if not a solvent-free synthesis)
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Inert gas (e.g., Nitrogen)
Procedure:
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Drying of Polyols: Steareth-100 and PEG-136 are charged into a reaction vessel. The mixture is heated under vacuum to remove any residual water, as water can react with the isocyanate groups.
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Inert Atmosphere: The reaction vessel is purged with an inert gas, such as nitrogen, to prevent side reactions with atmospheric moisture.
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Reaction with Diisocyanate: The dried polyol mixture is cooled to a specific reaction temperature (typically between 50-90°C). Hexamethylene diisocyanate is then added dropwise to the reaction mixture with constant stirring.
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Catalysis: A catalyst, such as dibutyltin dilaurate, is introduced to the reactor to facilitate the urethane bond formation.
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Polymerization: The reaction is allowed to proceed for several hours until the concentration of free isocyanate groups has reached a predetermined low level, which can be monitored by techniques such as titration or infrared spectroscopy.
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End-capping (Optional): If necessary, a monofunctional alcohol can be added to the reaction mixture to quench any remaining unreacted isocyanate groups.
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Isolation: The resulting copolymer is then isolated. If a solvent was used, it is removed under reduced pressure. The final product is typically a waxy solid.
Synthesis Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of STEARETH-100/PEG-136/HDI COPOLYMER.
Caption: Synthesis workflow for STEARETH-100/PEG-136/HDI COPOLYMER.
Quantitative Data
The following table summarizes the available quantitative data for STEARETH-100/PEG-136/HDI COPOLYMER.
| Property | Value | Reference(s) |
| Physical Form | Waxy Solid | [1] |
| Molecular Weight | No compounds <1000 Da detected | [5] |
| Residual HDI | Below limit of detection | [5] |
| Assay | 95.00 to 100.00 % | [6] |
| Oral LD50 (rat) | >10,000 mg/kg | [5] |
| Dermal Irritation (rabbit) | Non-irritating | [2] |
| Eye Irritation (rabbit) | Non-irritating | [5] |
| Mutagenicity (Ames test) | Not mutagenic | [2] |
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. cir-safety.org [cir-safety.org]
- 3. specialchem.com [specialchem.com]
- 4. WO2018109216A1 - Cosmetic composition comprising solid fatty substances and a gelling polymer - Google Patents [patents.google.com]
- 5. cir-safety.org [cir-safety.org]
- 6. steareth-100/peg-136/hdi copolymer, 103777-69-1 [thegoodscentscompany.com]
